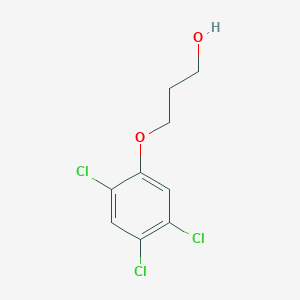
3-(2,4,5-Trichlorophenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,5-Trichlorophenoxy)propan-1-ol is an organic compound characterized by the presence of a trichlorophenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol typically involves the reaction of 2,4,5-trichlorophenol with an appropriate propanol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where 2,4,5-trichlorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and facilitate easy separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4,5-trichlorophenoxy)propanal or 3-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: Formation of this compound or 3-(2,4,5-trichlorophenoxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,4,5-Trichlorophenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Mecanismo De Acción
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may alter the Na+/K+ ratio in bacterial cells, leading to antimicrobial effects. The trichlorophenoxy group is crucial for its activity, as it can disrupt cellular processes by interacting with membrane proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 3-(2,4,5-Trichlorophenoxy)propan-1-ol.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another herbicide with a related chemical structure.
Uniqueness
This compound is unique due to the presence of the trichlorophenoxy group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
656810-12-7 |
|---|---|
Fórmula molecular |
C9H9Cl3O2 |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
3-(2,4,5-trichlorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O2/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5,13H,1-3H2 |
Clave InChI |
WXMIOPLTEALORP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


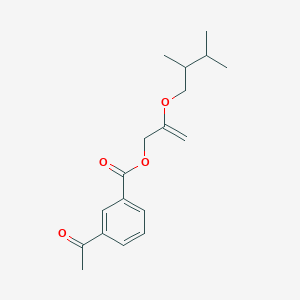
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
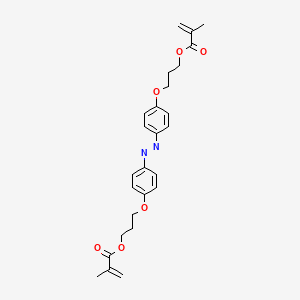


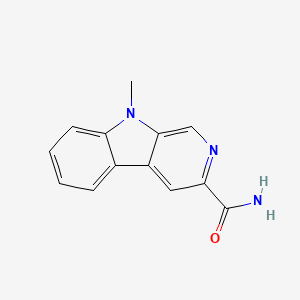
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
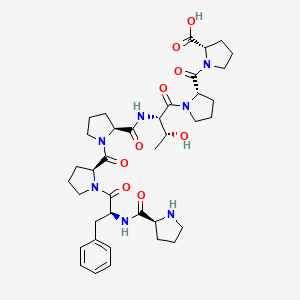
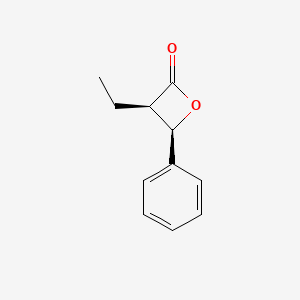
acetamido}hexanoic acid](/img/structure/B12520889.png)
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)

